N-Oxalylglycine
CAS No.: 148349-03-5
Cat. No.: VC21129293
Molecular Formula: C4H5NO5
Molecular Weight: 147.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148349-03-5 |
|---|---|
| Molecular Formula | C4H5NO5 |
| Molecular Weight | 147.09 g/mol |
| IUPAC Name | 2-(carboxymethylamino)-2-oxoacetic acid |
| Standard InChI | InChI=1S/C4H5NO5/c6-2(7)1-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10) |
| Standard InChI Key | BIMZLRFONYSTPT-UHFFFAOYSA-N |
| SMILES | C(C(=O)O)NC(=O)C(=O)O |
| Canonical SMILES | C(C(=O)O)NC(=O)C(=O)O |
Introduction
Chemical Properties and Structure
Basic Chemical Information
N-Oxalylglycine is characterized by the molecular formula C4H5NO5 and a molecular weight of 147.09 g/mol. Its IUPAC name is 2-(carboxyformamido)acetic acid, though it is also known by several synonyms including oxalylglycine, oxaloglycine, and 2-((carboxymethyl)amino)-2-oxoacetic acid. The compound is assigned the CAS Registry Number 5262-39-5 .
Structural Characteristics
From a structural perspective, N-Oxalylglycine is classified as an amino dicarboxylic acid that is derived from iminodiacetic acid with an oxo substituent. The compound features a glycine residue linked to an oxalyl group, creating a unique structure that enables it to mimic 2-oxoglutarate in various enzymatic reactions. This structural mimicry is central to its inhibitory mechanism against 2OG-dependent oxygenases .
Physical Properties
N-Oxalylglycine typically appears as a colorless to white crystalline solid with a purity of ≥94% in commercial preparations. The compound demonstrates solubility in various organic solvents, including ethanol and dimethyl sulfoxide (DMSO) at approximately 10 mg/ml, and in dimethyl formamide (DMF) at approximately 5 mg/ml. It can also be directly dissolved in aqueous buffers for experimental applications. Under proper storage conditions at -20°C, the compound maintains stability for four years or longer .
| Property | Value |
|---|---|
| Molecular Formula | C4H5NO5 |
| Molecular Weight | 147.09 g/mol |
| Physical Appearance | Colorless to white crystalline solid |
| Solubility in Ethanol | ~10 mg/ml |
| Solubility in DMSO | ~10 mg/ml |
| Solubility in DMF | ~5 mg/ml |
| Commercial Purity | ≥94-98% |
| Stability | ≥4 years (stored at -20°C) |
| pKa | 2.83±0.20 (Predicted) |
| Density | 1.638±0.06 g/cm³ (Predicted) |
Natural Occurrence and Distribution
Plant Sources
One of the most fascinating aspects of N-Oxalylglycine is its identification as a natural product present in certain plant species. Research has confirmed its presence in Rheum rhabarbarum (rhubarb) and Spinacia oleracea (spinach) leaves. This discovery suggests that N-Oxalylglycine may play a natural role in regulating gene expression in these plants through the inhibition of 2-oxoglutarate-dependent oxygenases .
Mechanism of Action
Effects on Cellular Processes
The inhibition of 2OG-dependent oxygenases by N-Oxalylglycine has profound effects on several key cellular processes, including hypoxic signaling and epigenetic regulation. This broad inhibitory profile contributes to its significance in research across multiple biological domains. Understanding the nuanced impact of this inhibition on various cellular pathways remains an active area of investigation in contemporary biochemical research .
Biological Activities and Applications
Inhibition Profile
N-Oxalylglycine demonstrates inhibitory activity against multiple enzymes, with varying potency. It inhibits histone lysine demethylases from the Jumonji C domain-containing (JMJD) family, including JMJD2A, JMJD2C, and JMJD2E with IC50 values of 250 μM, 500 μM, and 24 μM, respectively. Additionally, it inhibits prolyl hydroxylase domain-containing proteins PHD1 and PHD2 with IC50 values of 2.1 μM and 5.6 μM, showing considerably higher potency against these targets .
Applications in Research
The compound has become a valuable tool in studying hypoxic response and chromatin modifications in animal models. Its ability to inhibit 2OG-dependent oxygenases has enabled researchers to investigate the roles of these enzymes in various biological processes. N-Oxalylglycine serves as an important reagent in understanding the mechanisms underlying oxygen sensing, histone modification, and related cellular pathways .
| Enzyme Target | IC50 Value |
|---|---|
| JMJD2A | 250 μM |
| JMJD2C | 500 μM |
| JMJD2E | 24 μM |
| PHD1 | 2.1 μM |
| PHD2 | 5.6 μM |
Synthesis and Derivatives
Chemical Synthesis
N-Oxalylglycine can be synthesized chemically for research and commercial purposes. The standard synthetic approach involves the reaction of glycine with oxalyl chloride under controlled conditions. Commercial preparations typically achieve purity levels of ≥94-98%, making them suitable for research applications. These synthetic methods have been optimized to ensure consistent product quality and stability .
Derivatives and Prodrugs
Several derivatives of N-Oxalylglycine have been developed to enhance its properties for specific applications. One notable derivative is dimethyl-N-oxalylglycine (DMOG), a dimethyl ester prodrug that exhibits improved cell permeability. This modification enhances cellular uptake and thereby increases efficacy in cellular assays. DMOG and similar ester prodrugs have demonstrated histone lysine methylating activity in cellular settings, expanding the potential applications of N-Oxalylglycine-based compounds .
Macromolecular Conjugates
Recent research has explored the development of macromolecular conjugates of N-Oxalylglycine. For instance, N-Oxalylglycine-conjugated hyaluronic acid has been synthesized as a macromolecular prodrug with pro-angiogenic properties. This approach represents an innovative strategy for potential therapeutic applications, allowing for targeted delivery and controlled release of the active compound .
Research Findings and Current Studies
Role in Epigenetic Regulation
N-Oxalylglycine has been extensively studied for its impact on epigenetic modifications through the inhibition of histone demethylases. Research has shown that it inhibits JMJD family proteins, which catalyze the demethylation of methylated forms of histone 3 lysine 9 (H3K9) and histone 3 lysine 36 (H3K36). This inhibition results in altered histone methylation patterns, thereby affecting gene expression and cellular functions. The compound's effect on epigenetic regulation makes it a valuable tool for investigating the complex interplay between chromatin modifications and genetic expression .
Implications in Cancer Research
The inhibition of 2OG-dependent oxygenases by N-Oxalylglycine has attracted significant interest in cancer research. Tricarboxylic acid cycle intermediate inhibition of these enzymes represents a potential mechanism for therapeutic intervention. Since histone demethylases are implicated in various cancers, selective inhibitors such as N-Oxalylglycine serve as both research tools for elucidating biological functions and as potential leads for anticancer drug development .
Natural Role in Plant Biology
The discovery of N-Oxalylglycine as a natural product in rhubarb and spinach leaves has opened new avenues for research into its biological significance. Current studies are investigating its potential role in regulating gene expression in plants through the inhibition of 2OG-dependent oxygenases. This natural occurrence suggests evolutionary adaptation and raises questions about the compound's function in plant metabolism and defense mechanisms .
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